molecular formula C13H18N6O B6774576 N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine

N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine

Cat. No.: B6774576
M. Wt: 274.32 g/mol
InChI Key: UIRNQIKKGSQXHI-UHFFFAOYSA-N
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Description

N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine core substituted with a morpholine ring, a pyrazole moiety, and a methyl group. Such structural diversity often imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Properties

IUPAC Name

N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-18(9-11-2-3-16-17-11)12-8-13(15-10-14-12)19-4-6-20-7-5-19/h2-3,8,10H,4-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRNQIKKGSQXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)C2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated intermediates can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydrogenated pyrazole or pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can serve as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets, including kinases and other signaling proteins.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that are not possible with simpler analogs.

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